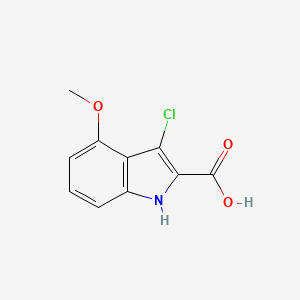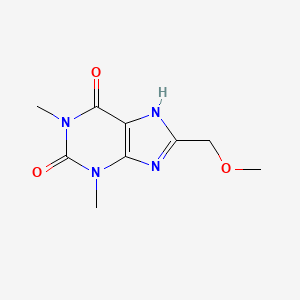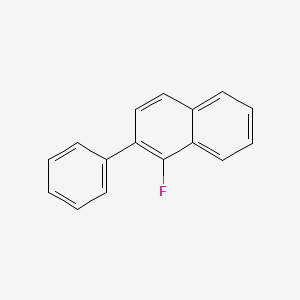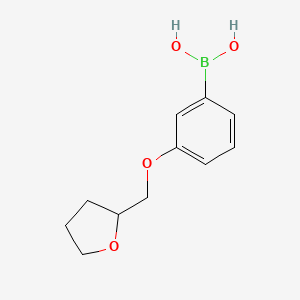
5-Bromo-2-methyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the naphthyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 2-methyl-1,8-naphthyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-methyl-1,8-naphthyridine .
Applications De Recherche Scientifique
5-Bromo-2-methyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Material Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or DNA to exert its antibacterial effects. The bromine atom and the naphthyridine ring play crucial roles in its binding affinity and specificity . In material science, its photochemical properties are utilized to enhance the efficiency of light-emitting devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,8-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-methyl-1,8-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Azido-2-methyl-1,8-naphthyridine: Formed through nucleophilic substitution of the bromine atom with an azide group.
Uniqueness
5-Bromo-2-methyl-1,8-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C9H7BrN2 |
|---|---|
Poids moléculaire |
223.07 g/mol |
Nom IUPAC |
5-bromo-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 |
Clé InChI |
DZQSDBPEWKTBEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=CC(=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)



![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)

![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)


![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
